![molecular formula C13H22O3Si B584184 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol CAS No. 641571-45-1](/img/structure/B584184.png)
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol
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Description
Molecular Structure Analysis
The molecular structure of “3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol” consists of a benzene ring with a hydroxyl group (OH), a methanol group (CH3OH), and a tert-butylsilyl group attached . The tert-butylsilyl group itself consists of a silicon atom bonded to a tert-butyl group and two methyl groups .
Scientific Research Applications
Synthesis of Biologically Active Natural Products
The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . It is synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
Scaffold in the Synthesis of Biologically Active Natural Products
3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi . Only a few reports are available for the synthesis of indoles with enyne or diene substituents .
Development of New Silane Coupling Agents
The compound has been used in the development of new silane coupling agents that can be used as coupling agent and initiator . (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .
Thermokinetic Analysis
The thermokinetics of the new reagent was investigated, including thermal stability, decomposition constants (Kd), activation energy (Ea), the heat of decomposition (ΔH) and pre-exponential factor (Ad) .
Modification of Nano-TiO2
The application of (3-(tert-butylperoxy)propyl)trimethoxysilane on modifying nano-TiO2 was studied . The structures of the products of modifying nano-TiO2 were verified by XPS, FT-IR .
Initiating Polymerization
The compound has been used in initiating polymerization . The structures of the products of initiating polymerization were verified by XPS, FT-IR .
properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-13(2,3)17(4,5)16-12-7-10(9-14)6-11(15)8-12/h6-8,14-15H,9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCHWIDLGPSIKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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